An In-depth Technical Guide to the Chemical Properties of (S)-1-benzylpiperidin-3-amine
An In-depth Technical Guide to the Chemical Properties of (S)-1-benzylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-1-benzylpiperidin-3-amine is a chiral piperidine derivative that serves as a crucial building block in medicinal chemistry. Its structural features make it a valuable scaffold for the synthesis of a wide range of biologically active compounds, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-1-benzylpiperidin-3-amine, including its spectral characteristics, solubility, and reactivity. Detailed experimental protocols for its synthesis, purification, and analysis are also presented, along with its applications in drug discovery, particularly in the development of ligands for neurotransmitter receptors.
Chemical and Physical Properties
(S)-1-benzylpiperidin-3-amine is a white to off-white crystalline solid with a slight amine-like odor.[1] It is a chiral molecule with the (S)-configuration at the 3-position of the piperidine ring.
Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | (3S)-1-benzylpiperidin-3-amine | |
| CAS Number | 168466-85-1 | [2] |
| Molecular Formula | C₁₂H₁₈N₂ | [2] |
| Molecular Weight | 190.29 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Purity | ≥ 97% | [3] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 63-65 °C (for (R)-enantiomer) | [1] |
| Boiling Point | 281.2 ± 33.0 °C (Predicted) | |
| Density | 1.037 ± 0.06 g/cm³ (Predicted) | |
| pKa | 10.21 ± 0.20 (Predicted) | |
| Solubility | Limited solubility in water; Soluble in organic solvents such as ethanol and chloroform. | [1] |
Spectral Data
The structural characterization of (S)-1-benzylpiperidin-3-amine is supported by various spectroscopic techniques.
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, and the protons of the piperidine ring.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the benzyl group and the piperidine ring.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-N stretching.[4]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Reactivity and Chemical Transformations
(S)-1-benzylpiperidin-3-amine possesses two key reactive sites: the primary amine at the 3-position and the tertiary amine within the piperidine ring. These functional groups allow for a variety of chemical transformations.
Oxidation
The primary amine group can be oxidized to various functional groups using appropriate oxidizing agents. For instance, oxidation with reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) could potentially lead to the formation of a nitro or other oxidized species, though this may be accompanied by side reactions, including cleavage of the benzyl group under harsh conditions.[5]
Reduction
While the amine groups are already in a reduced state, the benzyl group can be removed via catalytic hydrogenation. This debenzylation reaction is a common strategy in medicinal chemistry to unmask the secondary amine of the piperidine ring for further functionalization.
Nucleophilic Substitution and Acylation
The primary amine at the 3-position is a potent nucleophile and can readily participate in nucleophilic substitution and acylation reactions. It can be alkylated, acylated, or used in the formation of amides, sulfonamides, and other derivatives. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.
Experimental Protocols
Synthesis of (S)-1-benzylpiperidin-3-amine
A common synthetic route to (S)-1-benzylpiperidin-3-amine involves the benzylation of (S)-3-aminopiperidine.
Materials:
-
(S)-3-aminopiperidine
-
Benzyl bromide
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Potassium carbonate (K₂CO₃)
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Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (S)-3-aminopiperidine (1.0 eq) in a mixture of acetonitrile and dichloromethane.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Add benzyl bromide (1.0-1.2 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude (S)-1-benzylpiperidin-3-amine can be purified by one of the following methods:
-
Crystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate.
-
Column Chromatography: Purification can be achieved by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.
Analytical Methods
The purity and identity of the synthesized compound can be confirmed by the following analytical techniques:
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Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity, a chiral HPLC method can be employed. This often requires derivatization of the amine with a chromophore-containing reagent to facilitate UV detection.[6] A suitable chiral stationary phase, such as Chiralpak AD-H, can be used with a mobile phase like ethanol containing a small amount of a basic modifier (e.g., diethylamine).[6]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule.
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Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.
Role in Drug Discovery and Development
(S)-1-benzylpiperidin-3-amine is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[2] Its rigid piperidine scaffold and the presence of a chiral center and a modifiable amino group make it an attractive starting material for creating libraries of compounds for screening against various biological targets.
Precursor for Dopamine and Serotonin Receptor Ligands
Derivatives of 1-benzylpiperidine have been extensively investigated as ligands for dopamine and serotonin receptors.[7][8][9] The benzyl group can be substituted to explore structure-activity relationships (SAR), while the amine at the 3-position can be functionalized to introduce pharmacophoric features necessary for receptor binding and selectivity. The stereochemistry at the 3-position is often crucial for achieving high affinity and selectivity for a specific receptor subtype.
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References
- 1. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 6. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]




